
7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of the indoline and thioxo groups further enhances its chemical diversity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indoline-1-carboxylic acid with 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The indoline moiety can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted indoline derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors, modulating signaling pathways that regulate inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds like indoline-2,3-dione and indoline-1-carboxylic acid share structural similarities.
Quinazolinone derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-thioxo-4(3H)-quinazolinone are structurally related.
Uniqueness
What sets 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one apart is the combination of the indoline and thioxo groups within the quinazolinone framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
403727-84-4 |
|---|---|
Molecular Formula |
C20H19N3O2S |
Molecular Weight |
365.45 |
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H19N3O2S/c1-2-10-23-19(25)15-8-7-14(12-16(15)21-20(23)26)18(24)22-11-9-13-5-3-4-6-17(13)22/h3-8,12H,2,9-11H2,1H3,(H,21,26) |
InChI Key |
QJHIDVBMNMJWSO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)
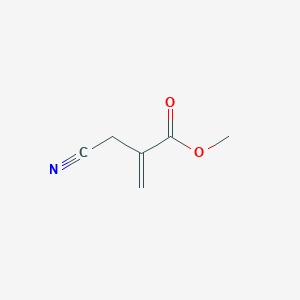
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)
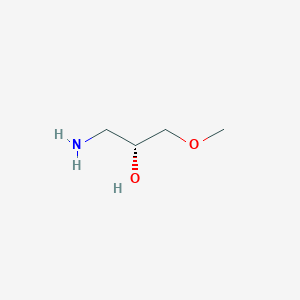
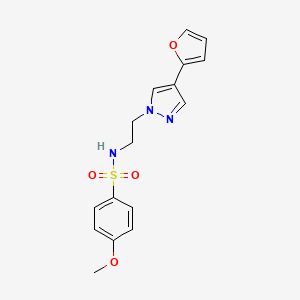
![Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665170.png)
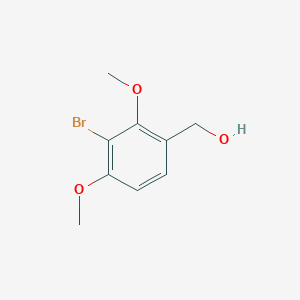
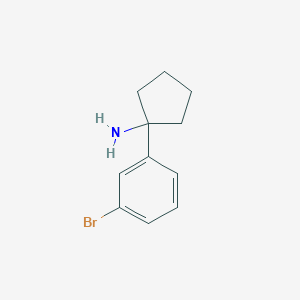
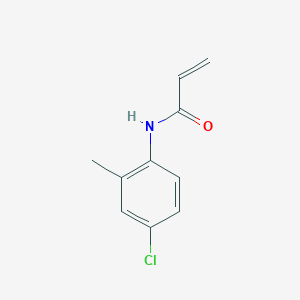
![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2665180.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665181.png)
![N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2665182.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2665183.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one](/img/structure/B2665184.png)
